molecular formula C8H3Cl2NO B194311 2,3-Dichlorobenzoyl cyanide CAS No. 77668-42-9

2,3-Dichlorobenzoyl cyanide

Cat. No. B194311
CAS RN: 77668-42-9
M. Wt: 200.02 g/mol
InChI Key: FIBBFBXFASKAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorobenzoyl cyanide is an impurity of Lamotrigine, an anticonvulsant that is used in the treatment of bipolar and depression . It has a molecular formula of C8H3Cl2NO .


Synthesis Analysis

The synthesis of 2,3-Dichlorobenzoyl cyanide involves a mixture that is stirred for 1 hour at 60°C, cooled to 15°C, and the inorganic salts are filtered. The solvent toluene is distilled from the filtrate at 55°C under reduced pressure. The crude product is crystallized from petroleum ether, giving 2,3-dichlorobenzoyl cyanide with an assay of 97.4%. The yield was 94.2% .


Molecular Structure Analysis

The molecular structure of 2,3-Dichlorobenzoyl cyanide is represented by the formula C8H3Cl2NO .


Chemical Reactions Analysis

2,3-Dichlorobenzoyl cyanide is a key starting material for the synthesis of lamotrigine . It is used in the process development of Lamotrigine, and the LC method is found to be simple, rapid, specific, and reliable for the determination of unreacted levels of raw materials and isomers in reaction mixtures and finished product Lamotrigine .

Scientific Research Applications

Synthesis of Pharmaceuticals

2,3-Dichlorobenzoyl cyanide is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, particularly Lamotrigine. Lamotrigine, a notable medication, is synthesized from 2,3-dichlorotoluene, with 2,3-dichlorobenzoyl cyanide being a critical stage in this process. Studies have evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, using cyanide salts, to optimize this synthesis. The assessments have included high-throughput experimentation to identify effective conditions, involving amine bases, phase-transfer catalysts, and catalyst-free conditions utilizing acetonitrile as a polar cosolvent. A novel catalyst, CuBr2, was identified for enhancing this process, demonstrating the significance of 2,3-dichlorobenzoyl cyanide in pharmaceutical synthesis (Leitch et al., 2017); (Yuan, 2006).

Analytical Chemistry and Quality Control

In analytical chemistry, 2,3-dichlorobenzoyl cyanide is crucial in developing methods for separation and determination of its isomers. A notable example is a gradient reversed phase LC method for quantifying 2,3-dichlorobenzoyl cyanide and its regio isomers. This method, vital for quality assurance and monitoring synthetic reactions, demonstrates the compound's role in ensuring the purity and effectiveness of pharmaceutical products (Krishnaiah et al., 2009).

Environmental and Biological Applications

Beyond pharmaceuticals, 2,3-dichlorobenzoyl cyanide also finds application in environmental and biological studies. Research includes the exploration of cyanide biodegradation, where cyanotrophic microorganisms use cyanide and its derivatives as a nitrogen source. This is particularly relevant in managing industrial waste and in bioremediation efforts. Studies in this field expand our understanding of cyanide's role in the environment and offer potential avenues for managing its impact (Luque-Almagro et al., 2016).

Safety And Hazards

2,3-Dichlorobenzoyl cyanide is toxic if swallowed and may cause an allergic skin reaction. It causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions of 2,3-Dichlorobenzoyl cyanide research could involve the evaluation of multiple catalytic systems for the cyanation of 2,3-Dichlorobenzoyl chloride . This could lead to more efficient methods for the synthesis of Lamotrigine .

properties

IUPAC Name

2,3-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBBFBXFASKAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228306
Record name (2,3-Dichlorophenyl)oxoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzoyl cyanide

CAS RN

77668-42-9
Record name 2,3-Dichloro-α-oxobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77668-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorobenzoyl nitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077668429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dichlorophenyl)oxoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dichlorophenyl)oxoacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLOROBENZOYL NITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K95NM9ZHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a mixture of 128 gm. of copper cyanide, 120 ml. of acetonitrile and 200 ml. of toluene, the solution of 200 gm. of 2,3-dichlorobenzoylchloride (II) in 250 ml of toluene was added. The reaction mixture was refluxed for 16 hour. After filtration, the solvent was removed under reduced pressure to give 200 ml of oily 2,3-dichlorobenzoyl cyanide (III).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

There is disclosed an improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine which process comprises the step of reacting 2,3-dichlorobenzoylchloride with cuprous cyanide in presence of acetonitrile and a cosolvent to produce dichlorobenzoyl cyanide, said dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate to produce an intermediate product, which is cyclized in presence of aqueous potassium hydroxide to produce 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichlorobenzoyl cyanide
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorobenzoyl cyanide
Reactant of Route 3
Reactant of Route 3
2,3-Dichlorobenzoyl cyanide
Reactant of Route 4
2,3-Dichlorobenzoyl cyanide
Reactant of Route 5
2,3-Dichlorobenzoyl cyanide
Reactant of Route 6
Reactant of Route 6
2,3-Dichlorobenzoyl cyanide

Citations

For This Compound
17
Citations
DC Leitch, MP John, PA Slavin… - … Process Research & …, 2017 - ACS Publications
2,3-Dichlorobenzoyl cyanide is a key intermediate in the synthesis of Lamotrigine. An assessment of various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride with …
Number of citations: 7 pubs.acs.org
C Krishnaiah, M Vishnu Murthy… - Chromatographia, 2009 - Springer
A simple, sensitive and selective gradient reversed phase LC method has been developed for separation and determination of 2,3-dichlorobenzoyl cyanide and its regio isomers which …
Number of citations: 3 link.springer.com
SN RAO, S SOMAIAH, T Ravisankar… - International Journal of …, 2012 - researchgate.net
Lamotrigine is a benzotriazine derivative, used to treat the disorders of central nervous system. During the process development of Lamotrigine (1), five unknown peaks (related …
Number of citations: 3 www.researchgate.net
Y Qian, PC Lv, L Shi, RQ Fang, ZC Song… - Journal of chemical …, 2009 - Springer
Antiepileptic drug lamotrigine and its thirteen ammonium salt complexes (4a–4m) were synthesized and characterized by IR, elemental analysis, 1 H-NMR, and MS spectral methods. …
Number of citations: 32 link.springer.com
D Uthaman, PK Smita, R Singh, ML Aggarwal… - IJCS, 2019 - researchgate.net
Lamotrigine is known as an anticonvulsant or antiepilectic drug. Trace level of cyanide may remain in the product in cyanation step during manufacturing process. Based on the …
Number of citations: 0 www.researchgate.net
VV Reddy, G Goverdhan, K Srinivasulu… - Journal of …, 2008 - rasayanjournal.co.in
In the process for the preparation of Lamotrizine 1 and its intermediate 2, identified five potential impurities in intermediate 2, ranging from 0.05-0.10% were detected in HPLC, based on …
Number of citations: 2 www.rasayanjournal.co.in
CO Manning, AH Wadsworth… - Journal of Labelled …, 2002 - Wiley Online Library
Lamotrigine is a sodium channel antagonist used for the treatment of epilepsy. Synthesis of stable isotopically labelled (SIL) [M+7] versions of Lamotrigine (1) and its N‐methylated …
X Chen, Z Li - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
The effective hydrocyanation of 3‐(arylimino)indolin‐2‐ones with benzoyl cyanide under catalyst‐free condition at room temperature to synthesize 3‐cyano‐3‐arylamino‐2‐oxindoles is …
Number of citations: 2 onlinelibrary.wiley.com
C Krishnaiah, KB Sri - Journal of chromatographic science, 2012 - academic.oup.com
A simple, selective and sensitive gradient reversed-phase liquid chromatography method has been developed for the separation and determination of 2,3-dichlorobenzoic acid, which is …
Number of citations: 1 academic.oup.com
A Rani, M Aslam, G Pandey, BN Pant - Tetrahedron, 2023 - Elsevier
Antipsychotic drugs are prescribed to treat psychotic disorders, which affect millions of people worldwide. Antipsychotics are the basis of schizophrenia pharmaceutical therapy, and …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.